Cas no 886916-57-0 (3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide)

3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-(ethylsulfonyl)-N-(6-methyl-2-benzothiazolyl)-
- 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
-
- Inchi: 1S/C17H16N2O3S2/c1-3-24(21,22)13-6-4-5-12(10-13)16(20)19-17-18-14-8-7-11(2)9-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
- InChI Key: DEKBKAKYYUTONB-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(C)C=C2S1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2647-0487-2mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-30mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-25mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-40mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-50mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-75mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-3mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-10μmol |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-10mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2647-0487-5mg |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
886916-57-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Related Literature
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
Additional information on 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Research Brief on 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 886916-57-0)
The compound 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 886916-57-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide as a potent inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. Its unique chemical structure, featuring a benzothiazole core and an ethanesulfonyl group, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.
In vitro and in vivo experiments have demonstrated promising results, particularly in the context of cancer therapy. The compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional treatments. Additionally, its favorable pharmacokinetic profile, such as good oral bioavailability and metabolic stability, positions it as a viable candidate for further preclinical development.
Despite these advancements, challenges remain in optimizing the compound's efficacy and minimizing off-target effects. Ongoing research aims to explore structural analogs and derivatives to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.
In conclusion, 3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and robust chemical properties underscore its potential to address unmet medical needs in oncology and beyond. Future studies will be critical in validating its safety and efficacy in human subjects.
886916-57-0 (3-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide) Related Products
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)



